
N-Methylol Minocycline (~90per cent)
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Overview
Description
N-Methylol Minocycline (~90%): is a derivative of minocycline, a second-generation tetracycline antibiotic Minocycline is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria
Biochemical Analysis
Biochemical Properties
N-Methylol Minocycline, with the molecular formula C24H29N3O8 and a molecular weight of 487.50 , plays a role in various biochemical reactions
Cellular Effects
Minocycline, the parent compound of N-Methylol Minocycline, has been shown to have neuroprotective effects in both animal models and early phase clinical trials for a variety of psychiatric disorders . It can suppress microglia activity, reduce inflammatory cytokine levels, and ameliorate depressive-like behavior
Molecular Mechanism
Minocycline, the parent compound, has been shown to exert its anti-apoptotic action by inhibition of the intrinsic and extrinsic pathways of apoptosis, anti-inflammatory effects by modulation of microglia, cytokines, lipid mediators, metalloproteases, etc .
Dosage Effects in Animal Models
Minocycline, the parent compound, has shown therapeutic promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders .
Metabolic Pathways
Minocycline, the parent compound, has been shown to exert its anti-apoptotic action by inhibition of the intrinsic and extrinsic pathways of apoptosis .
Transport and Distribution
Minocycline, the parent compound, due to its small size and high lipophilicity, can cross the blood–brain barrier and enter the CNS .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylol Minocycline involves the reaction of minocycline with formaldehyde under controlled conditions. The reaction typically takes place in an aqueous medium, with the pH adjusted to facilitate the formation of the methylol derivative. The reaction is monitored to ensure the desired degree of methylolation, resulting in a product with approximately 90% purity .
Industrial Production Methods: Industrial production of N-Methylol Minocycline follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: N-Methylol Minocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The methylol group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, with reaction conditions tailored to the specific nucleophile used
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Biology: In biological research, N-Methylol Minocycline is studied for its potential as an antibacterial agent. Its ability to inhibit bacterial growth makes it a valuable tool in microbiology and infectious disease research .
Medicine: N-Methylol Minocycline is explored for its therapeutic potential in treating bacterial infections. Its enhanced stability and bioavailability compared to minocycline make it a promising candidate for drug development .
Industry: In the industrial sector, N-Methylol Minocycline is used in the formulation of antimicrobial coatings and materials. Its broad-spectrum activity and stability make it suitable for applications in healthcare, food packaging, and other industries requiring antimicrobial properties .
Mechanism of Action
N-Methylol Minocycline exerts its effects by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The methylol group enhances the compound’s stability and bioavailability, allowing for more effective delivery and prolonged activity within the body .
Comparison with Similar Compounds
Minocycline: The parent compound, known for its broad-spectrum antibacterial activity.
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties but different pharmacokinetic profiles.
Tetracycline: The first-generation tetracycline antibiotic, less potent and with a narrower spectrum of activity compared to minocycline and its derivatives
Uniqueness: N-Methylol Minocycline stands out due to its enhanced stability and bioavailability, making it more effective in certain applications compared to its parent compound and other tetracyclines.
Properties
CAS No. |
1075240-33-3 |
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Molecular Formula |
C24H29N3O8 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-N-(hydroxymethyl)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H29N3O8/c1-26(2)13-5-6-14(29)16-11(13)7-10-8-12-18(27(3)4)20(31)17(23(34)25-9-28)22(33)24(12,35)21(32)15(10)19(16)30/h5-6,10,12,18,28-30,33,35H,7-9H2,1-4H3,(H,25,34)/t10-,12-,18-,24-/m0/s1 |
InChI Key |
KIFXZUBVPDZBNZ-LRSHKJBPSA-N |
SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C |
Synonyms |
N-Hydroxymethyl Minocycline; (4S,4aS,5aR,12aS)-4,7-bis(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-N-(hydroxymethyl)-1,11-dioxo-2-naphthacenecarboxamide |
Origin of Product |
United States |
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